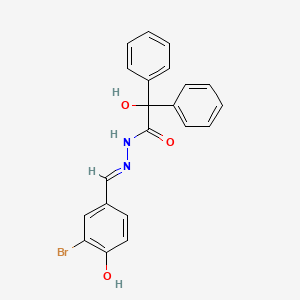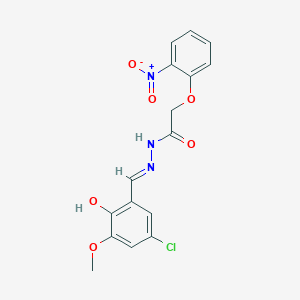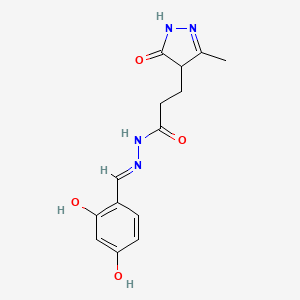
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide, also known as BHDPH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHDPH belongs to the class of hydrazones and has been found to possess a wide range of pharmacological activities.
Wirkmechanismus
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide also acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress. Additionally, N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide also exhibits potent pharmacological activities at relatively low concentrations, making it an attractive candidate for drug development. However, there are also some limitations associated with N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide. Its solubility in water is relatively low, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in humans.
Zukünftige Richtungen
There are several future directions for research on N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to induce apoptosis in cancer cells, and further studies are needed to evaluate its potential as an anti-cancer drug. Additionally, the pharmacokinetics and pharmacodynamics of N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide need to be further investigated to optimize its therapeutic potential.
Synthesemethoden
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide can be synthesized by the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and 2-hydroxy-2,2-diphenylacetohydrazide. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions.
Wissenschaftliche Forschungsanwendungen
N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, anti-tumor, and anti-microbial activities. N'-(3-bromo-4-hydroxybenzylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-18-13-15(11-12-19(18)25)14-23-24-20(26)21(27,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,25,27H,(H,24,26)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUQVBMJUGQUJA-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=C(C=C3)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=C(C=C3)O)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6086781.png)
![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B6086793.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)
![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)

![1-(2-fluorobenzyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B6086841.png)

![5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)
![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)
